N1-(3,4-dimethoxyphenethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
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Overview
Description
N1-(3,4-dimethoxyphenethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenethyl group, a phenylsulfonyl oxazolidinyl moiety, and an oxalamide linkage. The combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in medicinal chemistry and chemical biology.
Preparation Methods
The synthesis of N1-(3,4-dimethoxyphenethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the dimethoxyphenethyl group: This can be achieved through the alkylation of 3,4-dimethoxybenzyl alcohol with an appropriate alkylating agent.
Synthesis of the phenylsulfonyl oxazolidinyl moiety: This step involves the reaction of phenylsulfonyl chloride with an oxazolidinone derivative under basic conditions.
Coupling of the two intermediates: The final step involves the coupling of the dimethoxyphenethyl group with the phenylsulfonyl oxazolidinyl moiety using an oxalamide linkage, typically through a condensation reaction with oxalyl chloride.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and purity, as well as the development of scalable reaction conditions.
Chemical Reactions Analysis
N1-(3,4-dimethoxyphenethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The dimethoxyphenethyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The oxazolidinyl moiety can be reduced under appropriate conditions to yield amine derivatives.
Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds.
Biology: The compound’s unique structure may allow it to interact with specific biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: Due to its potential biological activity, it may be investigated for its therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: The compound could be used in the development of new materials or as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism by which N1-(3,4-dimethoxyphenethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide exerts its effects is likely related to its ability to interact with specific molecular targets. The dimethoxyphenethyl group may facilitate binding to hydrophobic pockets in proteins, while the phenylsulfonyl oxazolidinyl moiety could interact with polar or charged residues. These interactions may modulate the activity of enzymes or receptors, leading to the observed biological effects. The exact molecular pathways involved would depend on the specific biological context and targets being studied.
Comparison with Similar Compounds
N1-(3,4-dimethoxyphenethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can be compared with other compounds that contain similar functional groups:
N1-(3,4-dimethoxyphenethyl)-N2-(oxalamide): This compound lacks the phenylsulfonyl oxazolidinyl moiety, which may result in different biological activity and reactivity.
N1-(phenylsulfonyl)-N2-(oxalamide): This compound lacks the dimethoxyphenethyl group, which may affect its ability to interact with hydrophobic targets.
N1-(3,4-dimethoxyphenethyl)-N2-(phenylsulfonyl oxazolidinyl): This compound lacks the oxalamide linkage, which may influence its overall stability and reactivity.
The uniqueness of this compound lies in the combination of these functional groups, which imparts specific chemical properties and potential biological activities that are distinct from those of the similar compounds listed above.
Properties
IUPAC Name |
N'-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O7S/c1-30-18-9-8-16(14-19(18)31-2)10-11-23-21(26)22(27)24-15-20-25(12-13-32-20)33(28,29)17-6-4-3-5-7-17/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOVHTXYMTZHCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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